REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:8](=O)[CH2:7][CH:6]2[N:10]([C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]([C:21]#[N:22])=[CH:13][CH:12]=3)[CH:3]1[CH2:4][CH2:5]2.C1(C)C=CC(S(NN)(=O)=O)=CC=1.C([BH3-])#N.[Na+].S1(CCCC1)(=O)=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C.O.C1CCCCC1.CN(C)C=O>[CH3:1][CH:2]1[CH2:8][CH2:7][CH:6]2[N:10]([C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]([C:21]#[N:22])=[CH:13][CH:12]=3)[CH:3]1[CH2:4][CH2:5]2 |f:2.3|
|
Name
|
159JP84
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
CC1C2CCC(CC1=O)N2C2=CC=C(C1=CC=CC=C21)C#N
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
ADDITION
|
Details
|
added to
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by preparative TLC (ethyl acetate/n-heptane 1:5, 5× eluted)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C2CCC(CC1)N2C2=CC=C(C1=CC=CC=C21)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |